
Veliparib dihydrochloride
Descripción general
Descripción
El veliparib dihidrocloruro es un potente inhibidor de las enzimas poli(ADP-ribosa) polimerasa (PARP), específicamente PARP-1 y PARP-2. Es una molécula pequeña que se ha investigado por su posible uso en la terapia del cáncer, particularmente para mejorar la eficacia de la quimioterapia y la radioterapia al inhibir los mecanismos de reparación del ADN en las células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de veliparib dihidrocloruro normalmente implica varios pasos clave:
Imidación: Comenzando con éster etílico de L-alanina, el compuesto sufre imidación para formar un intermedio clave.
Ciclación de reducción: Este intermedio se somete luego a ciclación de reducción.
Hidrólisis: El producto resultante se somete a hidrólisis para producir ®-2-metilpirrolidina-2-ácido carboxílico.
Condensación: Finalmente, se realiza una reacción de condensación de un solo paso para producir Veliparib
Métodos de producción industrial
Los métodos de producción industrial para el veliparib dihidrocloruro implican la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas de purificación y medidas estrictas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El veliparib dihidrocloruro principalmente experimenta:
Reacciones de sustitución: Común en el proceso de síntesis.
Hidrólisis: Como parte de su preparación.
Ciclación: Para formar la estructura del anillo de benzimidazol.
Reactivos y condiciones comunes
Carbonildiimidazol (CDI): Se utiliza en reacciones de acoplamiento.
Ácido acético: Se emplea en condiciones de reflujo para la formación de anillos.
Condiciones de hidrogenólisis: Para los pasos de desprotección.
Productos principales
El producto principal de estas reacciones es el propio Veliparib, siendo los intermedios como el ®-2-metilpirrolidina-2-ácido carboxílico cruciales para la síntesis final .
Aplicaciones Científicas De Investigación
Combination Therapy with Chemotherapy
Veliparib has been extensively studied in combination with various chemotherapeutic agents. Notable applications include:
- Bendamustine : A phase 1b trial demonstrated that veliparib could be safely combined with bendamustine in patients with relapsed/refractory lymphoma and multiple myeloma. The study reported promising overall response rates (ORR) and complete response rates (CRR) when combined with rituximab for B-cell lymphomas .
- Carboplatin and Paclitaxel : In triple-negative breast cancer (TNBC), veliparib was evaluated alongside carboplatin and paclitaxel. The maximum tolerated dose was determined to be 150 mg twice daily, showing an ORR of 63% among evaluable patients .
Treatment of Specific Cancers
Veliparib is currently being investigated for its efficacy in various solid tumors:
- Ovarian Cancer : Clinical trials have explored veliparib's role in combination with chemotherapy regimens for patients with advanced ovarian cancer, showing potential benefits in terms of progression-free survival .
- Lung Cancer : In small-cell lung cancer, a combination of temozolomide and veliparib yielded a significantly higher ORR compared to temozolomide alone (39% vs. 14%) .
Pharmacokinetics and Safety Profile
The pharmacokinetics of veliparib have been characterized through various studies, indicating that it is well-tolerated at therapeutic doses. Common adverse effects include gastrointestinal symptoms, fatigue, and myelosuppression . The pharmacokinetic parameters indicate that veliparib maintains effective plasma concentrations when administered orally, supporting its use in outpatient settings.
Data Summary
Study | Combination | Cancer Type | ORR (%) | Safety Profile |
---|---|---|---|---|
Phase 1b Trial | Veliparib + Bendamustine + Rituximab | B-cell Lymphoma | 82-94 | Tolerable; mild AEs |
Phase 1 Study | Veliparib + Carboplatin + Paclitaxel | Triple-Negative Breast Cancer | 63 | Neutropenia, anemia |
Ongoing Trials | Veliparib + Temozolomide | Small-Cell Lung Cancer | 39 | Gastrointestinal symptoms |
Case Study 1: Combination with Bendamustine
A cohort of 34 patients treated with veliparib and bendamustine showed an ORR of up to 94% when combined with rituximab. This suggests that the addition of veliparib significantly enhances treatment efficacy in B-cell lymphomas .
Case Study 2: Triple-Negative Breast Cancer
In a study involving patients with TNBC, the combination therapy resulted in an ORR of 63%. The findings underscore the potential of veliparib to improve outcomes in this challenging subtype of breast cancer .
Mecanismo De Acción
El veliparib dihidrocloruro ejerce sus efectos al inhibir las enzimas PARP, que juegan un papel crucial en la reparación de roturas de cadena sencilla (SSB) en el ADN. Al bloquear la actividad de la PARP, el Veliparib previene la reparación de los SSB, lo que lleva a la acumulación de roturas de cadena doble (DSB) durante la replicación del ADN. Esto da como resultado un mayor daño en el ADN y muerte celular, particularmente en las células cancerosas que dependen en gran medida de la PARP para la reparación del ADN .
Comparación Con Compuestos Similares
Compuestos similares
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Comparación
El veliparib dihidrocloruro es único en su inhibición específica tanto de PARP-1 como de PARP-2 con alta afinidad. En comparación con otros inhibidores de la PARP como el Olaparib y el Rucaparib, el Veliparib ha mostrado propiedades farmacocinéticas distintas y diferentes grados de eficacia en diferentes tipos de cáncer. Su capacidad para mejorar los efectos de la quimioterapia y la radioterapia lo convierte en un valioso candidato para terapias combinadas .
Actividad Biológica
Veliparib dihydrochloride, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2. This compound has garnered significant attention in cancer therapy due to its role in enhancing the efficacy of DNA-damaging agents and its potential to sensitize tumors to chemotherapy and radiation.
Veliparib's primary mechanism involves the inhibition of PARP enzymes, which are critical for DNA repair processes. The inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells that are already deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations). This action makes veliparib particularly effective as a chemosensitizer and radiosensitizer in various cancer models.
- Ki Values : Veliparib exhibits high affinity for PARP-1 and PARP-2 with inhibition constants (Ki) of 5.2 nM and 2.9 nM, respectively .
- Cell Cycle Effects : In studies involving colon cancer cell lines (HCT-116 and HT-29), veliparib treatment resulted in G2/M cell cycle arrest and increased levels of DNA damage when combined with chemotherapeutic agents like SN38 or oxaliplatin .
Preclinical Studies
Numerous preclinical studies have demonstrated the effectiveness of veliparib in various cancer types:
Clinical Trials
Veliparib has been evaluated in several clinical trials, showcasing its safety and efficacy in combination with other treatments:
- Phase I–II Trial with Topotecan :
- Combination with Irinotecan :
- Extension Study for Solid Tumors :
Case Studies
Several case studies have highlighted the clinical relevance of veliparib:
- A case involving a patient with BRCA-mutated ovarian cancer showed significant tumor reduction when treated with veliparib combined with standard chemotherapy, supporting its role as a potent therapeutic agent in genetically predisposed populations.
Propiedades
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBSVDCHFMEYBX-FFXKMJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670432 | |
Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912445-05-7 | |
Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.